1-(Naphthalen-1-YL)prop-2-YN-1-OL
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Overview
Description
1-(Naphthalen-1-YL)prop-2-YN-1-OL is an organic compound with the molecular formula C13H10O It features a naphthalene ring attached to a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-YL)prop-2-YN-1-OL can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-iodo-2-methoxynaphthalene is reacted with acetylene in the presence of a palladium catalyst and copper iodide . Another method includes the reaction of 3-(naphthalen-1-yl)prop-2-yn-1-ol with 3-phenylpropiolic acid in the presence of DMAP and DCC .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-YL)prop-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkanes or alkenes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Naphthalen-1-YL)prop-2-YN-1-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-YL)prop-2-YN-1-OL involves its interaction with various molecular targets. For instance, it can act as a photosensitizer, generating singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-(Naphthalen-1-YL)prop-2-YN-1-OL can be compared with other similar compounds, such as:
(2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one (DPNP): This compound also features a naphthalene ring but has different photophysical properties due to the presence of a dimethylamino group.
Naphthopyrans: These compounds exhibit photochromic properties and are used in various photonic devices.
Propargylamines: These compounds have applications in pharmaceuticals and are synthesized through similar methods.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1-naphthalen-1-ylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h1,3-9,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFHWHTTIHIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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